Difluoro(perfluoropropoxy)acetic acid
Overview
Description
Difluoro(perfluoropropoxy)acetic acid is a fluorinated carboxylic acid with the chemical formula CHF2COOH. It is a structural analog of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms. This compound is known for its high reactivity and unique properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(perfluoropropoxy)acetic acid can be synthesized through various methods. One common method involves the use of difluoro-chloromethane (R22) as a starting material. The process includes the following steps:
Ion Exchange System: A sodium cyanide-tertiary organic amine-hydrogen chloride ion exchange system is prepared in a dipolar solvent such as acetone.
Formation of Difluoro Carbene: The ion exchange system promotes the formation of difluoro carbene by catalyzing R22 in an alkaline environment.
Nucleophilic Reaction: The difluoro carbene undergoes a nucleophilic reaction with cyanide to form difluoro acetonitrile.
Hydrolytic Oxidation and Acidification: Difluoro acetonitrile is then subjected to hydrolytic oxidation, acidification, and rectification to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yield and purity, with the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Difluoro(perfluoropropoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetate ions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include difluoroacetate ions, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Difluoro(perfluoropropoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for direct C-H difluoromethylation of heteroaromatic compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of difluoro(perfluoropropoxy)acetic acid involves its high reactivity due to the presence of fluorine atoms. The fluorine atoms increase the acidity of the compound, making it a strong acid that can readily dissociate to form difluoroacetate ions . These ions can interact with various molecular targets and pathways, leading to a range of chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetic Acid: A structural analog with one fluorine atom.
Trifluoroacetic Acid: A compound with three fluorine atoms on the alpha carbon.
Perfluoropropionic Acid: A similar fluorinated carboxylic acid with a different carbon chain length.
Uniqueness
Difluoro(perfluoropropoxy)acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated carboxylic acids. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2,2-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O3/c6-2(7,1(15)16)17-5(13,14)3(8,9)4(10,11)12/h(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGUTPUQCCHFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCF2COOH, C5HF9O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30844611 | |
Record name | Difluoro(perfluoropropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30844611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919005-50-8 | |
Record name | Difluoro(perfluoropropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30844611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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